molecular formula C10H20O3Si B15051349 ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate

ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate

Cat. No.: B15051349
M. Wt: 216.35 g/mol
InChI Key: UDABOBDBBCNHNM-DTWKUNHWSA-N
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Description

Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a trimethylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the trimethylsilyl-protected hydroxymethyl group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The cyclopropane ring can undergo ring-opening reactions, and the ester group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the molecular structure and the presence of specific functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2R)-2-hydroxymethylcyclopropane-1-carboxylate: Lacks the trimethylsilyl protection.

    Methyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate: Has a methyl ester instead of an ethyl ester.

    Ethyl (1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate: Uses a different silyl protecting group.

Uniqueness

This compound is unique due to the combination of its cyclopropane ring, ethyl ester group, and trimethylsilyl-protected hydroxymethyl group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H20O3Si

Molecular Weight

216.35 g/mol

IUPAC Name

ethyl (1R,2R)-2-(trimethylsilyloxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C10H20O3Si/c1-5-12-10(11)9-6-8(9)7-13-14(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

UDABOBDBBCNHNM-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1CO[Si](C)(C)C

Canonical SMILES

CCOC(=O)C1CC1CO[Si](C)(C)C

Origin of Product

United States

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